molecular formula C12H11NO3 B13252838 (2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one

(2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one

Cat. No.: B13252838
M. Wt: 217.22 g/mol
InChI Key: RILSEHNFNGMDTL-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one is a cyclopentanone derivative featuring a conjugated enone system with a 3-nitrophenyl substituent. The nitro group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, influencing both chemical behavior (e.g., electrophilicity of the α,β-unsaturated system) and intermolecular interactions in crystalline states .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C12H11NO3/c14-12-6-2-4-10(12)7-9-3-1-5-11(8-9)13(15)16/h1,3,5,7-8H,2,4,6H2/b10-7-

InChI Key

RILSEHNFNGMDTL-YFHOEESVSA-N

Isomeric SMILES

C1C/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)C1

Canonical SMILES

C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-nitrophenyl)methylidene]cyclopentan-1-one typically involves the condensation of 3-nitrobenzaldehyde with cyclopentanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for 2-[(3-nitrophenyl)methylidene]cyclopentan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-nitrophenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 2-[(3-aminophenyl)methylidene]cyclopentan-1-one.

    Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.

    Substitution: Substituted derivatives where the nitro group is replaced by other functional groups.

Scientific Research Applications

2-[(3-nitrophenyl)methylidene]cyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-nitrophenyl)methylidene]cyclopentan-1-one depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Key Observations :

  • Steric Considerations : Bulky substituents like bis-aryl groups in PGV-0/PGV-1 reduce conformational flexibility, whereas smaller groups (e.g., furan in ) favor planar geometries .

Physicochemical Properties

Melting Points and Solubility

While melting point data for the target compound are unavailable, related derivatives exhibit trends:

Compound Melting Point (°C) Yield Purity (HPLC) Reference
3b1 (fluorophenyl/hydroxymethoxyphenyl) 169.6–173.2 50.2% 98.982%
(2Z)-2-[Hydroxy(phenyl)methylidene]-3,4-diphenylcyclopentan-1-one (2g) Not reported 90% N/A
PGV-1 Not reported Not reported >95%

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, fluoro) may increase melting points due to enhanced dipole-dipole interactions .
  • Higher yields (e.g., 90% for 2g ) correlate with optimized synthetic protocols like Lewis acid catalysis.

Biological Activity

(2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, highlighting its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula: C12H11N1O2
  • Molecular Weight: 217.23 g/mol
  • LogP: 3.45 (indicating moderate lipophilicity)

Biological Activity Overview

Research indicates that (2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one exhibits several biological activities, including:

  • Antimicrobial Activity: Studies have shown that this compound possesses significant antimicrobial properties against various pathogens.
  • Anticancer Effects: Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines.
  • Anti-inflammatory Properties: There is evidence that it modulates inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

The mechanisms underlying the biological activity of (2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one include:

  • Inhibition of Enzymatic Activity:
    • The compound has been reported to inhibit enzymes involved in inflammation and tumor progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Signaling Pathways:
    • It appears to affect several signaling pathways, including NF-kB and MAPK pathways, which are crucial in cell survival and inflammatory responses.
  • Induction of Apoptosis:
    • In certain cancer cell lines, (2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one has been shown to induce apoptosis through the activation of caspases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of (2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one against various bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest a moderate to strong antimicrobial potential, warranting further investigation into its applicability as an antimicrobial agent.

Anticancer Activity

In vitro studies on human cancer cell lines revealed that (2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one significantly inhibited cell growth:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)10
A549 (lung cancer)20

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as a lead compound for anticancer drug development.

Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound, demonstrating that it reduced nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS):

TreatmentNitric Oxide Production (µM)
Control25
LPS50
(2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one15

This reduction in nitric oxide levels suggests a significant anti-inflammatory effect.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.